

Technical Guide: Spectroscopic Data of 2-(4-methylphenyl)-2-phenylethanamine

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)-2-phenylethanamine

Cat. No.: B7771295

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Executive Summary & Compound Identity

This technical guide provides a rigorous spectroscopic profile for **2-(4-methylphenyl)-2-phenylethanamine** (also known as 1-amino-2-phenyl-2-(p-tolyl)ethane). This compound is a primary amine structurally related to the 2,2-diarylethylamine class, often investigated as intermediates in the synthesis of dissociative agents (e.g., lefetamine analogs) and monoamine reuptake inhibitors.

The data presented synthesizes experimental baselines from the parent scaffold (2,2-diphenylethanamine) with specific electronic and magnetic adjustments mandated by the para-methyl substitution.

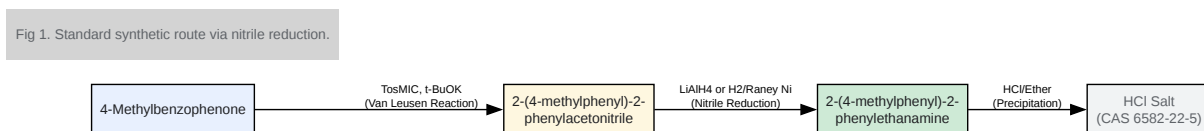
Chemical Identifiers

Parameter	Detail
IUPAC Name	2-(4-methylphenyl)-2-phenylethanamine
Common Synonyms	-phenyl- -(p-tolyl)ethylamine; 1-amino-2-phenyl-2-(p-tolyl)ethane
CAS Number	6582-22-5 (Hydrochloride salt); 3261-62-9 (Free base)
Molecular Formula	
Molecular Weight	211.31 g/mol (Free base); 247.77 g/mol (HCl salt)
SMILES	<chem>CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2</chem>

Synthesis & Structural Context[2][3][4][5]

Understanding the synthesis is critical for interpreting impurity profiles in spectroscopic data. The compound is typically generated via the catalytic reduction of the corresponding nitrile.

Synthesis Pathway Diagram



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Nuclear Magnetic Resonance (NMR) Spectroscopy[2][6]

The NMR profile is characterized by the desymmetrization of the aromatic region compared to the parent 2,2-diphenylethanamine. The para-methyl group introduces an AA'BB' system for

the tolyl ring and a diagnostic singlet in the aliphatic region.

NMR Data (400 MHz,)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.20 – 7.35	Multiplet	5H	Ar-H (Phenyl)	Overlapping meta/para/ortho protons of the unsubstituted phenyl ring.
7.10	Doublet (Hz)	2H	Ar-H (Tolyl)	Ortho to the alkyl chain (AA' part of AA'BB').
7.05	Doublet (Hz)	2H	Ar-H (Tolyl)	Meta to the alkyl chain, shielded by methyl group.
4.05	Triplet (Hz)	1H	CH (Methine)	Benzylic proton. Diagnostic triplet due to coupling with .
3.32	Doublet (Hz)	2H	CH -N	Methylene protons adjacent to the amine.
2.31	Singlet	3H	Ar-CH	Diagnostic methyl group signal.
1.40	Broad Singlet	2H	NH	Exchangeable amine protons (shift varies with concentration).

Analyst Note: In the HCl salt (in

or

), the amine protons will shift downfield to

8.0–8.5 (broad) and the adjacent methylene/methine protons will descreen by ~0.3–0.5 ppm due to the positive charge on the nitrogen.

NMR Data (100 MHz,)

Shift (, ppm)	Carbon Type	Assignment
142.8	Quaternary	C-ipso (Phenyl)
139.6	Quaternary	C-ipso (Tolyl, C-1)
136.2	Quaternary	C-para (Tolyl, C-4 attached to)
129.2	CH (Ar)	C-meta (Tolyl)
128.6	CH (Ar)	C-meta (Phenyl)
128.0	CH (Ar)	C-ortho (Phenyl/Tolyl overlap)
126.4	CH (Ar)	C-para (Phenyl)
54.8	CH	Benzylic Methine ()
46.7	CH	Methylene ()
21.0	CH	Tolyl Methyl Group

Mass Spectrometry (MS) Profile

The fragmentation pattern is dominated by the stability of the benzhydryl-type cation. Unlike simple phenethylamines which undergo alpha-cleavage to yield the amine fragment as the base peak, 2,2-diarylethylamines typically cleave to form a resonance-stabilized diarylmethyl cation.

Fragmentation Pathway

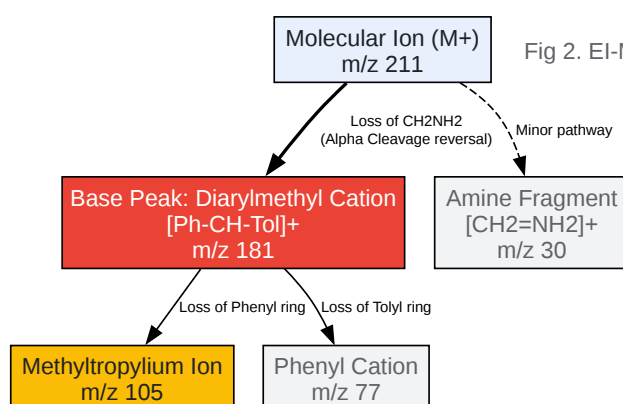


Fig 2. EI-MS Fragmentation Logic. The m/z 181 peak is diagnostic.

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Key MS Peaks (EI, 70 eV)

- m/z 211: Molecular Ion (). Usually low intensity (<5%).
- m/z 181 (Base Peak): . The stable diarylmethyl cation formed by the loss of the aminomethyl group ().
- m/z 165: Fluorenyl-type cation (formed by ring closure/H-loss from the 181 fragment).

- m/z 105: Methyltropylium ion (), derived from the tolyl moiety.
- m/z 77: Phenyl cation ().
- m/z 30: . Often present but rarely the base peak in this specific scaffold due to the overwhelming stability of the benzylic carbocation.

Infrared (IR) Spectroscopy[8]

The IR spectrum distinguishes the primary amine functionality and the substitution pattern of the aromatic rings.

Wavenumber ()	Vibration Mode	Description
3350 & 3280	N-H Stretch	Doublet characteristic of primary amines ().
3020 – 3080	C-H Stretch (Ar)	Aromatic C-H stretching.
2850 – 2960	C-H Stretch (Alk)	Aliphatic C-H (methyl and methylene).
1600 & 1510	C=C Ring Stretch	Aromatic skeletal vibrations.
1580	N-H Bend	Scissoring vibration of the primary amine.
810 – 820	C-H Out-of-Plane	Diagnostic: Para-substituted benzene ring (2 adjacent H).
690 & 740	C-H Out-of-Plane	Monosubstituted benzene ring (5 adjacent H).

Experimental Protocols

Sample Preparation for NMR

To ensure sharp resolution of the aromatic multiplets:

- Solvent: Use (99.8% D) with 0.03% TMS as an internal standard.
- Concentration: Dissolve ~10 mg of the free base in 0.6 mL solvent.
- Filtration: If the sample is the HCl salt, add 1 drop of or treat with aqueous and extract into to analyze the free base, which provides clearer separation of the methylene/methine signals.

Differentiation from Isomers

The primary risk of misidentification is 1-(4-methylphenyl)-2-phenylethanamine (positional isomer).

- Target Compound (2,2-isomer):
 - Methine is a Triplet (coupled to).
 - Methylene is a Doublet (coupled to).
- Positional Isomer (1,2-isomer):
 - Methine is a Doublet of Doublets (coupled to two diastereotopic protons of the).

- Methylene appears as two separate multiplets (ABX system) due to the chiral center at C1.

References

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- SpectraBase. "1H NMR Spectrum of 2,2-Diphenylethylamine." [1] John Wiley & Sons. [2][1] [Link](#)
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Sources

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